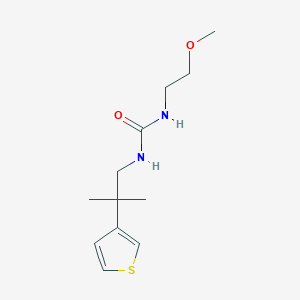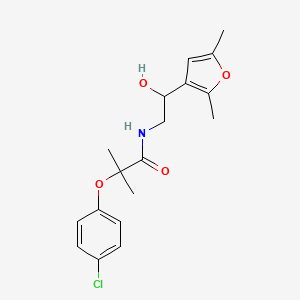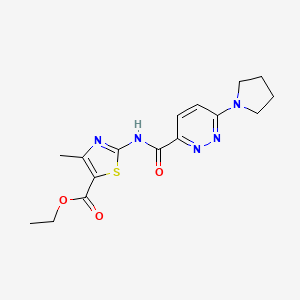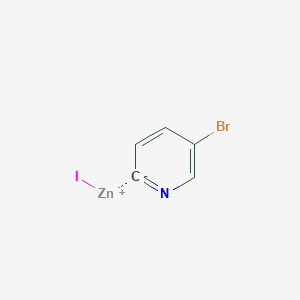
(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide” can be analyzed using various techniques such as X-ray diffraction and molecular modeling .Chemical Reactions Analysis
The analysis of chemical reactions often involves the use of statistical modeling and nuclear magnetic resonance (NMR) spectroscopy . These techniques can help identify the molecular structure of products formed by chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide” can be analyzed using various techniques. For example, the amino acid length, molecular weight (MW), and predicted isoelectric point (PI) can be determined .Scientific Research Applications
Synthetic Chemistry Applications
- Antimicrobial Agents Synthesis : A range of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers derived from related chemical structures have been synthesized and characterized, showing significant antimicrobial activity against various bacterial and fungal strains, with some compounds outperforming standard reference drugs in inhibitory effects (D. Bikobo et al., 2017).
Material Science Applications
- Liquid Crystals : The synthesis and characterization of calamitic liquid crystals featuring a benzothiazole core and Schiff base linkage have been reported. These compounds, with varying alkanoyloxy chain lengths, exhibit mesomorphic properties, including enantiotropic nematic phases (S. Ha et al., 2010).
Pharmacology and Biomedical Research
- Antihyperglycemic Agents : Research into 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives has identified compounds with promising antidiabetic properties. Structural activity relationship studies have led to the identification of potent candidates for treating diabetes mellitus (M. Nomura et al., 1999).
- Antioxidative and Antiproliferative Activity : Benzimidazole/benzothiazole-2-carboxamides with various substitutions have been synthesized and evaluated for their antioxidative and antiproliferative activities. Some compounds showed significant potential, outperforming standard antioxidants in assays and displaying promising activity against cancer cells (M. Cindrić et al., 2019).
Mechanism of Action
The mechanism of action of a compound like “(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide” is likely to be complex and dependent on the specific context in which it is used. For example, some compounds extracted from Cnidium monnieri (L.) Cuss. have been found to inhibit cancer cell proliferation, induce cancer cell apoptosis, inhibit invasion and migration of cancer cells, among other effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-13-9-6-12(7-10-13)8-11-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h2-11H,1H3,(H,18,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGEUMRYJZGHT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B2661278.png)

![1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2661281.png)
![N-[4-[(3-methoxyquinoxalin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2661282.png)
![5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661283.png)
![N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2661287.png)

methanone](/img/structure/B2661291.png)
![N-(4-bromophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2661292.png)

![(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2661296.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone](/img/structure/B2661298.png)
